molecular formula C7H11N3O2S B7589792 3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

Cat. No. B7589792
M. Wt: 201.25 g/mol
InChI Key: JGHQNVXWQBNYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MTAP, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of MTAP is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of the neurotransmitter GABA.
Biochemical and Physiological Effects:
MTAP has been shown to have a range of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable tool for the treatment of a range of neurological conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTAP in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating the mechanisms of action of different compounds. However, one limitation of using MTAP is that it can be difficult to synthesize and purify, which can make it a more expensive and time-consuming option for researchers.

Future Directions

There are a number of potential future directions for research on MTAP, including investigations into its potential use as a therapeutic agent for a range of neurological conditions. Additionally, further studies could be conducted to better understand the mechanisms of action of MTAP and its potential interactions with other compounds and enzymes in the body. Finally, new synthesis methods could be developed to make MTAP more accessible and affordable for researchers.

Synthesis Methods

MTAP can be synthesized using a variety of methods, but one of the most common is through the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with methyl acrylate. The resulting product is then treated with sodium hydroxide to produce the final compound.

Scientific Research Applications

MTAP has been used in a wide range of scientific research applications, including studies on the mechanisms of action of various drugs and compounds, as well as investigations into the biochemical and physiological effects of different substances on the body. It has also been used in studies on the development of new drugs and treatments for a variety of diseases and conditions.

properties

IUPAC Name

3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5-8-9-7(13-5)10(2)4-3-6(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHQNVXWQBNYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

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